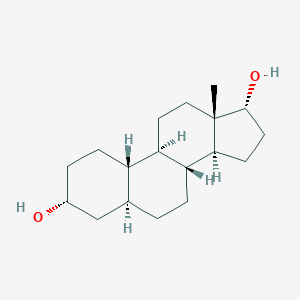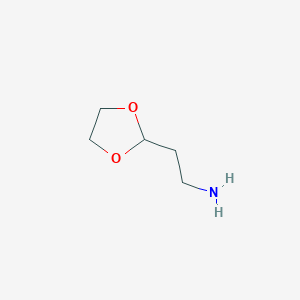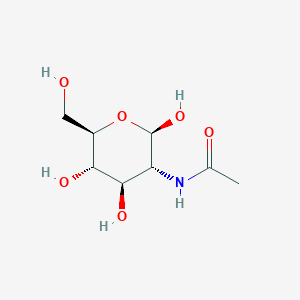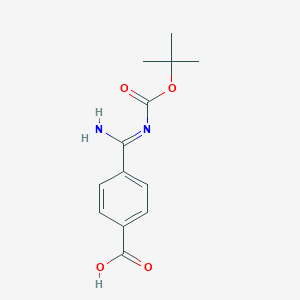
4-(Boc-アミジノ)-安息香酸
説明
4-(tert-Butoxycarbonyl-amidino)-benzoic acid is a compound that features a benzoic acid core with a tert-butoxycarbonyl (Boc) protected amidino group attached to the para position. The Boc group is commonly used in organic synthesis to protect amine functionalities due to its stability under basic conditions and ease of removal under acidic conditions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
科学的研究の応用
4-(tert-Butoxycarbonyl-amidino)-benzoic acid has several scientific research applications:
作用機序
Target of Action
Boc-protected amines, such as 4-(boc-amidino)-benzoic acid, are commonly used in organic synthesis . They are often used as building blocks in the formation of more complex molecules, particularly in peptide synthesis .
Mode of Action
The Boc group in 4-(Boc-amidino)-benzoic acid serves as a protective group for the amine functionality . It prevents unwanted reactions at the amine site during synthesis, allowing for selective reactions at other sites of the molecule . The Boc group is stable towards most nucleophiles and bases . Therefore, it can remain intact under various reaction conditions until it is purposely removed .
Biochemical Pathways
Boc-protected compounds like 4-(boc-amidino)-benzoic acid are often used in the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . It involves the coupling of an organoboron compound (like a Boc-protected compound) with an organic halide .
Pharmacokinetics
The boc group is known to be cleaved under acidic conditions , which could potentially occur in the stomach’s acidic environment during absorption
Result of Action
The result of the action of 4-(Boc-amidino)-benzoic acid largely depends on the context in which it is used. In organic synthesis, the introduction of the Boc group can significantly influence the reactivity of the compound and the course of the reaction . The removal of the Boc group can also lead to the formation of new compounds .
Action Environment
The action of 4-(Boc-amidino)-benzoic acid can be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . It is stable under basic and neutral conditions but can be cleaved under acidic conditions . Temperature can also play a role, as certain reactions involving Boc-protected compounds may require heat .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxycarbonyl-amidino)-benzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Amidination: The protected amino compound is then reacted with an amidine source, such as an amidine hydrochloride, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for 4-(tert-Butoxycarbonyl-amidino)-benzoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
4-(tert-Butoxycarbonyl-amidino)-benzoic acid undergoes various types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amidino group.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amidino group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzoic acid core can undergo oxidation to form corresponding quinones or reduction to form benzyl alcohol derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Deprotected Amidino Compound: Formed after removal of the Boc group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Products: Formed through oxidation and reduction reactions, respectively.
類似化合物との比較
Similar Compounds
4-(tert-Butoxycarbonyl-amino)-benzoic acid: Similar structure but with an amino group instead of an amidino group.
4-(tert-Butoxycarbonyl-amidino)-phenylacetic acid: Similar structure but with a phenylacetic acid core instead of a benzoic acid core.
Uniqueness
4-(tert-Butoxycarbonyl-amidino)-benzoic acid is unique due to its specific combination of a benzoic acid core and a Boc-protected amidino group. This combination provides distinct reactivity and stability, making it valuable in various synthetic and research applications .
特性
IUPAC Name |
4-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-4-6-9(7-5-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLWJKHTKYGZTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CC=C(C=C1)C(=O)O)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596331 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153074-91-0 | |
| Record name | 4-[N'-(tert-Butoxycarbonyl)carbamimidoyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 153074-91-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-bromophenyl)adamantane](/img/structure/B117688.png)
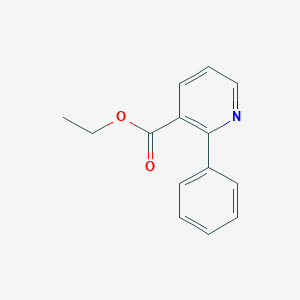


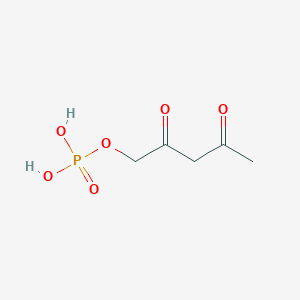
![[8-(1-Bromopropan-2-yl)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide](/img/structure/B117706.png)
